SHP2 protein degrader-2

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

The Rationale for Targeting SHP2 with PROTACs

SHP2 is a protein tyrosine phosphatase encoded by the PTPN11 gene. It is a critical positive regulator of the RAS-MAPK signaling cascade downstream of multiple Receptor Tyrosine Kinases (RTKs) and is a bona fide oncoprotein [1] [2].

- Structural Regulation: SHP2's activity is autoinhibited by its own N-SH2 domain, which blocks the catalytic PTP domain in the basal state. Activation involves conformational opening, often triggered by binding to phosphopeptides [3] [2].

- Role in Disease: Gain-of-function mutations in SHP2 destabilize its autoinhibited state, leading to constitutive activation and uncontrolled MAPK signaling. These mutations are drivers of developmental disorders and hematologic malignancies, and SHP2 is a key node in many RTK- and RAS-driven cancers [1] [2].

- Advantage of Degradation over Inhibition: While allosteric inhibitors have shown promise, non-mutational resistance can emerge. PROTACs offer a complementary strategy by catalytically removing the entire SHP2 protein, thereby eliminating its scaffolding functions and any residual activity in the inhibitor-bound state, potentially overcoming such resistance [1].

Mechanism of SHP2 Degradation by PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to its ubiquitination and proteasomal degradation. The following diagram illustrates the mechanism of an SHP2-directed PROTAC.

The core mechanism involves forming a productive ternary complex where the SHP2 protein is tagged with a polyubiquitin chain, marking it for destruction by the proteasome [4].

Developed SHP2 PROTACs and Key Data

Researchers have successfully developed functional SHP2 degraders using different E3 ligase recruiters and warheads.

Small-Molecule SHP2 PROTAC A pioneering SHP2 PROTAC was created by conjugating the allosteric inhibitor RMC-4550 (which binds SHP2's "tunnel" site) to pomalidomide (which recruits the CRBN E3 ligase) via a PEG linker [1]. Optimization of linker length was crucial for identifying a lead compound with high selectivity and low nanomolar degradation potency (DC₅₀) [1].

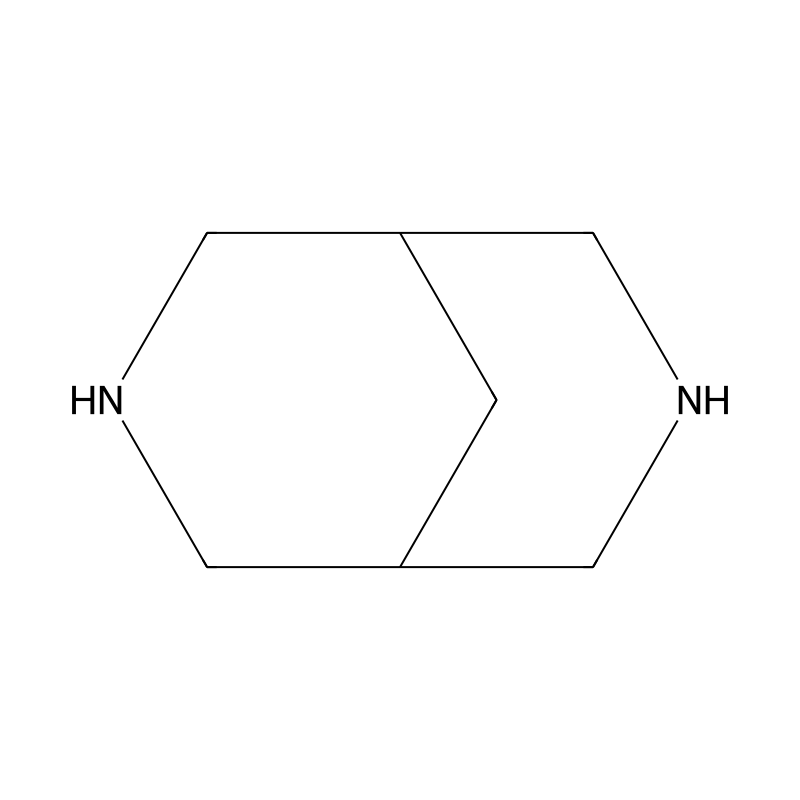

E2 bioPROTACs as an Alternative Strategy A novel biologic approach fuses a SHP2-binding domain directly to a human E2 ubiquitin-conjugating enzyme (UBE2D1 or UBE2B), creating an "E2 bioPROTAC" [5].

The table below summarizes key performance data for these degraders.

| Degrader Type | Target Binder | E3/E2 Recruiter | Key Findings | Cellular DC₅₀ (Potency) |

|---|---|---|---|---|

| Small-Molecule | RMC-4550 | Pomalidomide (CRBN E3 Ligase) | Induced degradation in leukemic cells; inhibited MAPK signaling and suppressed cancer cell growth [1]. | Sub-micromolar to low nanomolar [1] |

| E2 bioPROTAC | aCS3 protein | UBE2D1 (E2 Enzyme) | Reduced SHP2 levels by ~54%; activity depended on catalytic cysteine and E3 interaction [5]. | Not specified |

| E2 bioPROTAC | aCS3 protein | UBE2B (E2 Enzyme) | Reduced SHP2 levels by ~90%; outperformed UBE2D1 and a VHL-based E3 bioPROTAC [5]. | Not specified |

Experimental Protocols for Key Assays

The following methodologies are central to validating SHP2 PROTAC activity, as cited in the literature.

1. Assessing Target Degradation (Immunofluorescence & Western Blot)

- Protocol: Transfert cells (e.g., U2OS) with mRNA encoding the bioPROTAC or treat with the small-molecule PROTAC. After 24 hours, fix cells and stain for endogenous SHP2 and a tag (e.g., HA) on the bioPROTAC. Quantify fluorescence intensity [5].

- Validation: Confirm degradation through western blotting of cell lysates using an anti-SHP2 antibody. Normalize to a loading control (e.g., GAPDH) [5].

- Controls: Include non-targeting controls (e.g., GFP-targeted degraders), catalytic mutants (e.g., E2-C85A), and binding-deficient mutants (e.g., aCS3-V33R) [5].

2. Confirming Proteasomal Dependence

- Protocol: Treat cells expressing the PROTAC with a proteasome inhibitor (e.g., MG132). Continue to assess SHP2 levels via immunofluorescence or western blot [5].

- Expected Outcome: Degradation is rescued, and SHP2 levels are restored in the presence of the inhibitor, confirming the ubiquitin-proteasome system is essential [5].

3. Measuring Functional Downstream Effects

- Protocol: Analyze the impact on SHP2-driven signaling pathways. After PROTAC treatment, perform western blots to measure phosphorylation levels of key signaling nodes in the MAPK pathway, such as ERK [1] [5].

- Outcome: Successful SHP2 degradation should lead to a reduction in p-ERK levels, demonstrating functional suppression of the pathway [1] [5].

Future Directions and Challenges

The field of SHP2 degradation is evolving rapidly. Future work will likely focus on:

- Overcoming Challenges: Addressing issues like the "hook effect" (where high PROTAC concentrations inhibit ternary complex formation) and improving oral bioavailability, which are general challenges for the PROTAC modality [4].

- Expanding the Toolbox: Discovering new SHP2-binding warheads and recruiting alternative E3 ligases to improve degradation efficiency, tissue specificity, and to overcome potential resistance [4].

- Therapeutic Translation: Advancing the most promising SHP2 PROTAC candidates into preclinical and clinical development to evaluate their efficacy against cancers driven by SHP2 dependency [1].

References

- 1. Targeted degradation of the oncogenic phosphatase SHP2 [pmc.ncbi.nlm.nih.gov]

- 2. SHP2 Phosphatase [biology.kenyon.edu]

- 3. The loops of the N-SH2 binding cleft do not serve as allosteric ... [pmc.ncbi.nlm.nih.gov]

- 4. Proteolysis‐Targeting Chimera (PROTAC) - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 5. Targeted protein degradation using chimeric human E2 ... [nature.com]

Comprehensive Technical Guide: SHP2 Protein Structure and PROTAC Design Strategies

Introduction to SHP2 Structure and Function

Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, represents a pivotal signaling node in numerous cellular processes and has emerged as a compelling therapeutic target in oncology and beyond. As the first identified oncogenic protein tyrosine phosphatase, SHP2 regulates critical pathways including RAS-ERK, PI3K-AKT, and JAK-STAT signaling cascades that govern cell proliferation, differentiation, and survival. SHP2 dysfunction, through mutations or overexpression, contributes to various pathologies including Noonan syndrome, LEOPARD syndrome, juvenile myelomonocytic leukemia, and solid tumors. This comprehensive technical guide examines SHP2's structural biology and the emerging paradigm of targeted protein degradation using PROteolysis TArgeting Chimeras (PROTACs) to address this challenging therapeutic target.

The structural complexity of SHP2 and its regulatory mechanisms have inspired innovative targeting approaches beyond conventional inhibition. PROTAC technology offers distinct advantages for targeting SHP2, including potential efficacy against both catalytic and scaffolding functions, ability to target mutant forms, and potential circumvention of adaptive resistance mechanisms that limit conventional allosteric inhibitors. This guide provides researchers with a comprehensive framework for understanding SHP2 structural biology and designing effective degradation strategies, incorporating the latest advances in the field.

SHP2 Structural Biology and Regulatory Mechanisms

Domain Architecture and Conformational Regulation

SHP2 comprises 593 amino acids with a molecular weight of approximately 68 kDa and exhibits a multi-domain architecture that underlies its autoinhibitory regulation:

- Two N-terminal Src homology 2 domains (N-SH2 and C-SH2): These domains recognize and bind phosphotyrosine-containing motifs on signaling proteins. The N-SH2 domain serves as a conformational switch that either binds and inhibits the phosphatase domain or engages phosphoproteins to activate the enzyme.

- Catalytic PTP domain: Contains the active site with the essential C459 residue that executes tyrosine dephosphorylation.

- C-terminal tail: Contains regulatory tyrosine phosphorylation sites (Y542, Y546, Y580, Y584) and a proline-rich motif that facilitates protein-protein interactions.

In the basal state, SHP2 adopts a closed, autoinhibited conformation where the N-SH2 domain sterically occludes the catalytic cleft of the PTP domain. This autoinhibition is mediated by extensive interactions between the N-SH2 and PTP domains, particularly through a βD'-D'E-βE loop (residues N58, T59, G60, D61, Y62, and A72) that inserts into the catalytic cleft, preventing substrate access [1] [2]. Activation occurs through a conformational transition to an open state triggered either by binding of phosphotyrosine-containing proteins to the SH2 domains or by oncogenic mutations that destabilize the autoinhibitory interface.

Table: Key Structural Domains of SHP2 and Their Functional Roles

| Domain | Residue Range | Primary Function | Regulatory Features |

|---|---|---|---|

| N-SH2 | 2-104 | Auto-inhibition; phosphotyrosine recognition | Serves as conformational switch; contains auto-inhibitory interface |

| C-SH2 | 112-215 | Phosphotyrosine recognition; contributes binding specificity | Enhances affinity and specificity for bisphosphorylated motifs |

| PTP | 220-525 | Catalytic dephosphorylation | Contains catalytic triad C459, R465, Q506; blocked in autoinhibited state |

| C-terminal | 526-593 | Regulatory tail with phosphorylation sites | Tyr542, Tyr580 phosphorylation modulates signaling interactions |

Disease-Associated Mutations and Structural Implications

SHP2 mutations are implicated in various human diseases, with distinct structural consequences:

- Cancer-associated mutations: Somatic mutations (e.g., E76K, E76G, E76A) frequently occur at the N-SH2/PTP interface and destabilize the autoinhibited conformation, leading to constitutive phosphatase activation. These mutations reduce the interaction energy between domains, facilitating transition to the open state without requiring activation by phosphorylated ligands [2] [3].

- Developmental disorder mutations: Germline mutations (e.g., E76D, T468M) associated with Noonan syndrome and LEOPARD syndrome also affect the autoinhibitory interface but typically result in more moderate activation compared to oncogenic mutations [2].

- Allosteric site mutations: Some mutations affect the tunnel-shaped allosteric pocket formed at the interface of N-SH2, C-SH2, and PTP domains, influencing responsiveness to allosteric inhibitors.

Recent deep mutational scanning studies of full-length SHP2 have revealed unexpectedly diverse mutational effects beyond the canonical autoinhibitory interface, including activating mutations in the N-SH2 core and inactivating mutations at the C-SH2/PTP interface [1]. These findings highlight the complexity of SHP2 regulation and identify previously uncharacterized regulatory interfaces.

SHP2 Conformational Regulation and Targeting Strategies - This diagram illustrates the transition between SHP2's autoinhibited closed state and active open state, highlighting key activation mechanisms and therapeutic intervention points.

Foundations of PROTAC Technology

PROTAC Mechanism of Action

PROteolysis TArgeting Chimeras (PROTACs) represent a groundbreaking therapeutic paradigm that hijacks the cell's endogenous ubiquitin-proteasome system (UPS) to achieve targeted protein degradation. Unlike conventional inhibitors that merely block protein activity, PROTACs catalytically eliminate the target protein, offering potential advantages for addressing drug resistance, targeting scaffolding functions, and achieving enhanced selectivity.

The PROTAC mechanism involves several key steps:

- Ternary Complex Formation: The heterobifunctional PROTAC molecule simultaneously engages the target protein (POI) through one warhead and an E3 ubiquitin ligase through another warhead, forming a POI-PROTAC-E3 ligase ternary complex.

- Ubiquitination: The spatial proximity induced by PROTAC binding facilitates the transfer of ubiquitin from the E2 conjugating enzyme to lysine residues on the target protein.

- Proteasomal Degradation: Polyubiquitinated target proteins are recognized and degraded by the 26S proteasome, while the PROTAC molecule is recycled for additional rounds of degradation.

A critical determinant of PROTAC efficacy is the cooperativity factor (α), which quantifies the stability of the ternary complex relative to the binary complexes. Positive cooperativity (α > 1) indicates enhanced ternary complex stability and typically correlates with improved degradation efficiency [4]. Other factors influencing degradation include lysine accessibility on the target protein, orientation of the ternary complex, and the distance between the E2-ubiquitin thioester and target lysine residues.

Advantages of Degradation Versus Inhibition

PROTAC-mediated degradation offers several distinct advantages over conventional inhibition for targeting SHP2:

- Catalytic Activity: A single PROTAC molecule can facilitate multiple rounds of degradation, potentially enabling lower dosing and reduced exposure-related toxicity.

- Extended Duration: Protein degradation produces sustained pharmacological effects lasting beyond drug exposure, as resynthesis of the target protein is required to restore function.

- Scaffold Function Elimination: Unlike inhibitors that primarily target catalytic activity, PROTACs eliminate both enzymatic and scaffolding functions of SHP2.

- Resistance Management: Degradation may overcome resistance mutations that affect inhibitor binding but not PROTAC-induced ubiquitination.

- Enhanced Selectivity: PROTACs can achieve selectivity through both warhead binding and ternary complex formation, potentially targeting specific protein subsets.

PROTAC Mechanism of Action - This diagram illustrates the sequential process of PROTAC-induced protein degradation, from ternary complex formation to proteasomal degradation.

SHP2-Targeted PROTAC Design Strategies

Warhead Selection and Optimization

The SHP2-binding warhead constitutes a critical component of SHP2-targeted PROTACs, directly influencing target engagement, degradation efficiency, and selectivity. Two primary classes of SHP2-binding ligands have been employed in PROTAC design:

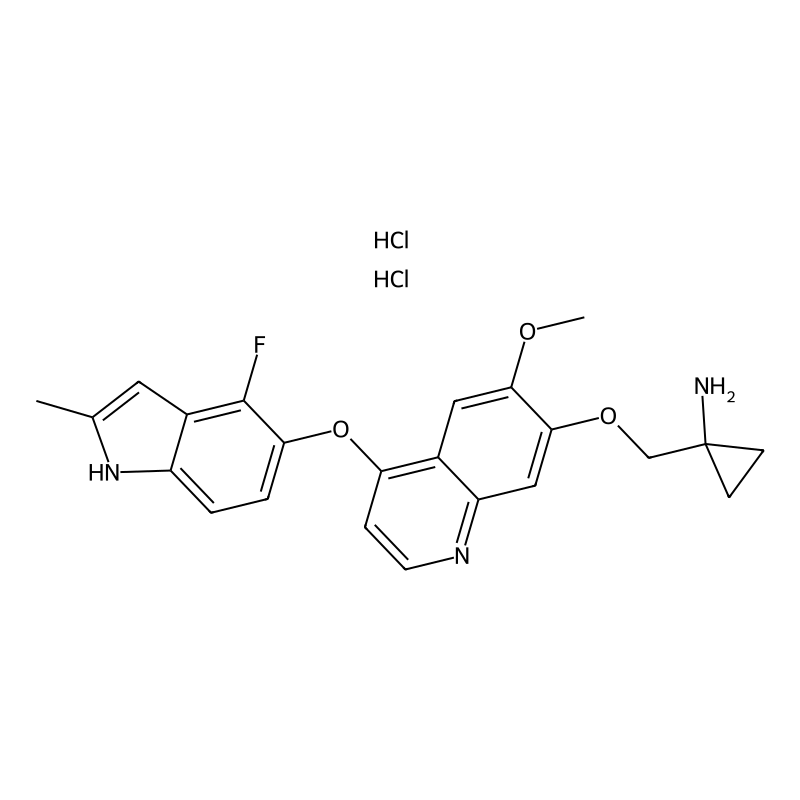

Allosteric Inhibitor-Based Warheads: These leverage the tunnel-shaped allosteric pocket formed at the interface of N-SH2, C-SH2, and PTP domains. Representative compounds include SHP099, RMC-4550, and their derivatives. These warheads offer advantages including high selectivity and well-characterized structure-activity relationships. The piperidine ring in SHP099 and analogs presents an optimal tethering point for linker attachment, as its solvent-exposed position minimizes interference with SHP2 binding [5].

Covalent Warheads: Emerging strategies explore covalent targeting of SHP2, though these are less advanced in PROTAC development. The catalytic cysteine (C459) represents a potential anchor point, though careful design is required to avoid disrupting essential catalytic residues.

Warhead optimization for PROTAC design must balance binding affinity with synthetic feasibility and linker attachment considerations. Structure-activity relationship studies have identified key interactions: the pyrazine N1 forms hydrogen bonds with Arg111, the 2-amino group interacts with Glu250, and the trifluoroethyl group occupies a hydrophobic pocket [6]. These interactions must be preserved during warhead modification for PROTAC incorporation.

E3 Ligase Recruitment and Linker Design

E3 ligase selection significantly influences degradation efficiency, selectivity, and physicochemical properties of SHP2 PROTACs:

VHL-Based Recruiters: The von Hippel-Lindau (VHL) ligase has yielded the most effective SHP2 degraders reported to date. VHL ligands typically demonstrate better stability in PROTAC applications, particularly important for SHP2 targeting due to the basic amine in allosteric inhibitors that can promote hydrolysis of certain E3 ligands [5].

CRBN-Based Recruiters: Cereblon ligands like pomalidomide and lenalidomide have been widely used in PROTAC design but face stability challenges when combined with SHP2 allosteric inhibitors. The basic amine in SHP2 inhibitors can catalyze hydrolysis of the phthalimide ring in CRBN ligands, leading to rapid degradation in biological media [5].

Linker design represents a critical optimization parameter in SHP2 PROTAC development:

Length Optimization: Systematic variation of linker length is essential, as it influences the geometry and stability of the ternary complex. For SHP2 degraders, polyethylene glycol (PEG) and alkyl chains of varying lengths have been explored, with optimal degradation typically achieved with medium-length linkers (approximately 10-15 atoms).

Composition and Rigidity: Linker composition affects PROTAC properties including cell permeability, solubility, and metabolic stability. Flexible PEG and alkyl chains dominate current SHP2 PROTAC designs, though exploration of rigid elements remains limited.

Table: Representative SHP2-Targeted PROTACs and Their Properties

| PROTAC | SHP2 Warhead | E3 Ligase | Linker Type | DC50 | Dmax | In Vivo Efficacy |

|---|---|---|---|---|---|---|

| P9 | Allosteric inhibitor | VHL | PEG-based | 35.2 nM | >95% | Significant tumor regression |

| D26 | Allosteric inhibitor | VHL | Alkyl/PEG | ~100 nM | ~80% | Modest (∼20% TGI) |

| ZB-S-29 | Allosteric inhibitor | CRBN | Alkyl | 12.7 nM | >90% | Not reported |

| SP4 | Allosteric inhibitor | CRBN | PEG-based | 9.8 nM | >80% | Not reported |

| R1-5C | Allosteric inhibitor | CRBN | Alkyl/PEG | 68 nM | >70% | Not reported |

Case Study: Development of P9 PROTAC

The development of P9 represents a significant advancement in SHP2-targeted protein degradation, as it demonstrates robust in vivo anti-tumor activity. Key design elements of P9 include:

- Warhead Optimization: Based on a potent SHP2 allosteric inhibitor (IC50 = 17 nM) with demonstrated cellular activity (pERK1/2 IC50 = 88 nM), modified with a hexanoic acid tether at the solvent-exposed piperidine ring.

- E3 Ligase Selection: Employed VHL ligand to circumvent stability issues associated with CRBN recruiters, as the basic amine in SHP2 inhibitors catalyzes phthalimide ring hydrolysis.

- Linker Optimization: Utilized a PEG-based linker that balanced ternary complex formation with favorable physicochemical properties.

P9 induces rapid, sustained SHP2 degradation (DC50 = 35.2 ± 1.5 nM) in a concentration- and time-dependent manner, with maximal degradation exceeding 95%. Mechanistic studies confirmed that P9-mediated degradation requires E3 ligase recruitment and is dependent on both ubiquitination and proteasome function [5]. In vivo, P9 administration achieved nearly complete tumor regression in xenograft models, correlating with robust SHP2 depletion and suppression of phospho-ERK1/2 in tumor tissue.

SHP2 PROTAC Design Strategy - This diagram outlines the key components and considerations in designing effective SHP2-targeted PROTAC molecules.

Experimental Characterization and Validation

Biochemical and Cellular Assays

Comprehensive characterization of SHP2 PROTACs requires a multifaceted experimental approach spanning biochemical, cellular, and mechanistic assays:

Binding Affinity Assessment: Surface plasmon resonance (SPR) and biolayer interferometry (BLI) quantify PROTAC binding to SHP2 and E3 ligase, as well as ternary complex formation. These techniques provide crucial parameters including KD values and cooperativity factors.

Degradation Profiling: Concentration-dependent (DC50) and time-dependent degradation kinetics establish PROTAC potency and duration of action. Western blotting typically serves as the primary readout, complemented by targeted proteomics for precise quantification.

Pathway Modulation: Downstream signaling consequences of SHP2 degradation are assessed through phospho-protein analysis, particularly pERK1/2 levels, which reflect MAPK pathway inhibition.

Selectivity Assessment: Global proteomics (e.g., TMT-based mass spectrometry) evaluates degradation selectivity across the proteome, identifying potential off-target effects.

Anti-proliferative Effects: Cell viability assays (e.g., CellTiter-Glo) quantify functional consequences of SHP2 degradation across relevant cancer cell lines, with comparison to parent inhibitor where applicable.

Table: Experimental Protocols for SHP2 PROTAC Characterization

| Assay Type | Key Methodologies | Readout Parameters | Considerations for SHP2 |

|---|---|---|---|

| Binding Kinetics | SPR, BLI, ITC | KD, kon, koff, cooperativity (α) | Evaluate both binary and ternary complexes |

| Cellular Degradation | Western blot, immunofluorescence, targeted proteomics | DC50, Dmax, t1/2 | Monitor both SHP2 and pERK suppression |

| Mechanism Validation | CRISPR/Cas9 (E3 knockout), proteasome inhibition, ubiquitination assays | E3-dependence, proteasome-dependence, ubiquitination | Confirm ubiquitin-proteasome pathway requirement |

| Functional Effects | Cell viability, colony formation, apoptosis assays | IC50 values, maximal inhibition | Compare with catalytic inhibition alone |

| Selectivity Profiling | Global proteomics, thermal shift assays | Degradation specificity, off-target identification | Assess entire PTP family where possible |

In Vivo Evaluation

Robust in vivo characterization represents a critical hurdle for translational development of SHP2 PROTACs:

- Pharmacokinetic Profiling: Assessment of absorption, distribution, metabolism, and excretion (ADME) properties informs dosing regimen optimization. P9 demonstrated favorable in vivo stability despite concerns about PROTAC pharmacokinetics.

- Efficacy Studies: Xenograft models with SHP2-dependent cancers (e.g., KRAS-mutant models) evaluate tumor growth inhibition. P9 achieved nearly complete tumor regression in a xenograft model, significantly outperforming its parent inhibitor [5].

- Pharmacodynamic Assessment: Measurement of SHP2 levels and pathway modulation (pERK) in tumor tissue confirms target engagement and degradation.

- Tolerability Evaluation: Monitoring of body weight, organ weights, and clinical pathology parameters assesses potential toxicities.

SHP2 PROTAC Experimental Workflow - This diagram outlines the comprehensive experimental characterization pathway for SHP2-targeted PROTAC molecules from biochemical assessment to in vivo validation.

Computational and AI-Driven Approaches

Ternary Complex Modeling

Computational methods have emerged as powerful tools for rational PROTAC design, addressing the unique challenge of predicting ternary complex formation:

Ensemble-Based Approaches: Methods like SILCS-PROTAC (Site Identification by Ligand Competitive Saturation) generate ensembles of putative ternary complex structures rather than single conformations, better representing the dynamic nature of these complexes. This approach uses precomputed functional group affinity patterns (FragMaps) for efficient docking and scoring [7].

Molecular Dynamics Simulations: All-atom MD simulations provide insights into ternary complex stability, interface dynamics, and the structural impacts of mutations. Studies of SHP2 mutations (E76D, E76G, E76A) have revealed how single amino acid changes differentially destabilize the autoinhibited state, with cancer-associated mutations causing more severe disruption than developmental disorder mutations [2].

Cooperativity Prediction: Computational assessment of cooperativity factors helps prioritize PROTAC designs by predicting ternary complex stability. Positive cooperativity emerges from favorable interfacial interactions between the target protein and E3 ligase when bridged by the PROTAC.

AI-Enhanced PROTAC Design

Artificial intelligence approaches are increasingly applied to accelerate and optimize PROTAC development:

- Predictive Modeling: Machine learning models trained on existing PROTAC data can predict degradation efficiency based on chemical features, potentially reducing synthetic experimentation.

- Generative Chemistry: AI-driven generative models can propose novel PROTAC structures with optimized properties including linker length/composition and warhead placement.

- Binding Affinity Prediction: Deep learning approaches improve the accuracy of protein-ligand binding affinity predictions, facilitating warhead optimization.

These computational approaches are particularly valuable for SHP2 PROTAC design given the structural complexity of the target and the potential influence of mutations on degradation efficiency. Integration of computational predictions with experimental validation creates an iterative design cycle that accelerates optimization.

Conclusion and Future Perspectives

The strategic integration of SHP2 structural biology with PROTAC technology has created promising new therapeutic opportunities for addressing this challenging oncology target. Key advances include:

- Structural Insights Guiding Design: Detailed understanding of SHP2's autoinhibitory mechanism and allosteric regulation has informed warhead selection and optimization strategies.

- Overcoming Chemical Challenges: Identification of stability issues with CRBN-based recruiters has led to successful adoption of VHL ligands for SHP2 degradation.

- Demonstrated Therapeutic Potential: PROTACs like P9 have established proof-of-concept for achieving robust in vivo efficacy through SHP2 degradation.

Future directions in SHP2-targeted protein degradation will likely focus on addressing kinetic selectivity, optimizing tissue-specific delivery, expanding to novel E3 ligases with restricted expression patterns, and developing dual-targeting degraders that simultaneously address SHP2 and resistance mechanisms. Additionally, the integration of cryo-EM structural analysis of ternary complexes will provide unprecedented insights for rational design optimization.

As the field advances, SHP2 PROTACs will serve not only as potential therapeutics but also as chemical tools to decipher the complex biology of this multifunctional phosphatase, particularly its scaffolding functions that operate independently of catalytic activity. The continued convergence of structural biology, computational modeling, and medicinal chemistry promises to unlock the full potential of targeted protein degradation for SHP2-driven pathologies.

References

- 1. Deep mutational scanning of the multi-domain ... [nature.com]

- 2. Deciphering the structural and dynamic effects of SHP2-E76 ... [pmc.ncbi.nlm.nih.gov]

- 3. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advancing Design Strategy of PROTACs for Cancer Therapy [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor ... [mdpi.com]

- 6. Structure-Guided Expansion Strategy Unveils Potent ... [sciencedirect.com]

- 7. Computational modeling of PROTAC ternary complexes as ... [chemrxiv.org]

The Molecular Mechanism of SHP2 in Ras/MAPK Signaling

SHP2's role in activating the Ras/MAPK pathway is both direct and counter-intuitive for a phosphatase, as it functions as a signal-enhancing enzyme.

- From Auto-inhibition to Activation: In its basal state, SHP2 is autoinhibited. Its N-SH2 domain blocks the catalytic PTP site, preventing substrate access. Activation occurs when the SH2 domains bind to phosphorylated tyrosine residues on activated Receptor Tyrosine Kinases (RTKs) or adaptor proteins, causing a conformational change that opens the catalytic site [1].

- Direct Dephosphorylation of Ras: Ras can be phosphorylated on tyrosine 32 (Y32) within its switch I region by kinases like Src. This phosphorylation inhibits Ras function by reducing its affinity for the effector Raf and promoting its engagement with GAP (GTPase-Activating Protein), leading to GTP hydrolysis and Ras inactivation [2]. SHP2 is the phosphatase that specifically reverses this inhibitory signal.

- The Cycle: SHP2 dephosphorylates Ras at Y32, which allows Ras-GTP to effectively bind to and activate Raf, thereby triggering the downstream MEK/ERK cascade and promoting proliferative signaling [2] [3]. This establishes a positive feedback loop where SHP2 activity maintains Ras in an active, signaling-competent state.

The following diagram illustrates this core mechanism and its downstream effects.

> The core mechanism of SHP2-mediated Ras/MAPK pathway activation. SHP2 is activated by binding to phosphorylated RTKs, and subsequently dephosphorylates the inhibitory Y32 on Ras-GTP, enabling downstream signaling.

SHP2 in Cancer and Therapeutic Targeting

Given its pivotal role as a node in the MAPK pathway, SHP2 is a significant oncoprotein and a promising therapeutic target.

- Oncogenic Role: SHP2 is frequently overexpressed or hyperactivated by gain-of-function mutations in cancers like juvenile myelomonocytic leukemia (JMML), non-small cell lung cancer (NSCLC), and breast cancer [1]. These mutations destabilize SHP2's autoinhibited conformation, leading to constant Ras/MAPK signaling and driving tumor proliferation and survival [1] [4].

- Allosteric Inhibitors: Traditional catalytic site inhibitors faced challenges with poor selectivity. A major breakthrough was the development of allosteric inhibitors (e.g., SHP099, TNO155, RMC-4630) that bind to a tunnel formed at the interface of the N-SH2, C-SH2, and PTP domains. This binding stabilizes SHP2 in its closed, inactive form, providing greater specificity and improved pharmacokinetics [1].

- Overcoming Drug Resistance: SHP2 inhibitors show promise in overcoming resistance to other targeted therapies, such as RTK inhibitors, and are being evaluated in combination regimens [1] [4]. They also modulate the tumor immune microenvironment, making them attractive for combination with immunotherapy [4] [5].

Key Experimental Approaches

To study SHP2's function in the Ras/MAPK pathway, researchers employ a range of molecular, cellular, and biochemical techniques.

| Method Category | Example Techniques | Key Readouts / Applications |

|---|---|---|

| Inhibitor Studies | Allosteric inhibitors (SHP099, JAB-3312); Catalytic inhibitors (II-B08, PHPs1) [1] [4] [6] | Assess changes in pathway phosphorylation (pERK), cell proliferation, viability, and tumor growth [1] [4] [6] |

| Genetic Manipulation | siRNA/shRNA knockdown; CRISPR-Cas9 knockout; Dominant-negative mutants (SHP2-C459S) [4] [6] [2] | Confirm specificity of SHP2 function; study loss-of-function phenotypes in cell and animal models [2] |

| Biochemical Assays | Pull-down with Raf-RBD; Immunoprecipitation; Phospho-tyrosine proteomics; Phosphatase activity assays [2] [3] | Directly measure Ras-GTP levels; identify SHP2 binding partners and substrates; assess phosphatase activity [2] [3] |

| Pathway Analysis | Western blot for pERK/ERK, pMEK/MEK; ELISA/RNA-seq for downstream cytokines (e.g., IL-8, CCL5) [4] [6] [3] | Quantify activation of MAPK pathway and its functional outputs |

The experimental workflow below outlines how these methods can be combined to investigate SHP2's role.

> A generalized experimental workflow for investigating the role of SHP2 in the Ras/MAPK signaling pathway.

References

- 1. Targeting SHP2 with Natural Products: Exploring Saponin ... [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of SHP2-mediated dephosphorylation of Ras ... [nature.com]

- 3. PD-1 blockade delays tumor growth by inhibiting an intrinsic ... [jeccr.biomedcentral.com]

- 4. Targeting SHP2 to reverse immune evasion and resistance to ... [pmc.ncbi.nlm.nih.gov]

- 5. Allosteric inhibition reveals SHP2-mediated tumor ... [sciencedirect.com]

- 6. Protein Tyrosine Phosphatase SHP2 Controls Interleukin-8 ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: SHP2 Allosteric Inhibition vs. Targeted Degradation in Cancer Therapy

Introduction to SHP2 Biology and Therapeutic Significance

Src homology 2 domain-containing phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene that functions as a critical regulator of intracellular signaling pathways controlling cell proliferation, differentiation, survival, and migration. SHP2 comprises three key structural domains: two N-terminal Src homology 2 domains (N-SH2 and C-SH2) followed by a catalytic protein tyrosine phosphatase (PTP) domain and a C-terminal tail with regulatory tyrosine residues. In its basal state, SHP2 exists in an autoinhibited conformation where the N-SH2 domain blocks the catalytic PTP site, preventing substrate access. Activation occurs when SHP2's SH2 domains bind to phosphorylated tyrosine residues on receptor tyrosine kinases (RTKs) or adaptor proteins, inducing a conformational change that exposes the catalytic domain and enables phosphatase activity.

SHP2 plays an indispensable role in mediating signaling through multiple oncogenic pathways, most notably the RAS-ERK/MAPK cascade, where it promotes the transition from GTP-bound active RAS to downstream effector pathways. Additionally, SHP2 regulates PI3K-AKT signaling for cell survival and metabolism, JAK-STAT pathways involved in immune and inflammatory responses, and PD-1/PD-L1 immune checkpoint signaling in T-cells. The significance of SHP2 in human disease is underscored by the fact that gain-of-function mutations in PTPN11 are associated with developmental disorders such as Noonan and LEOPARD syndromes, while somatic mutations and overexpression drives tumorigenesis in various cancers including juvenile myelomonocytic leukemia (JMML), acute myeloid leukemia (AML), non-small cell lung cancer (NSCLC), breast cancer, and neuroblastoma. SHP2's position at the convergence point of multiple oncogenic signaling cascades and its role in facilitating tumor immune evasion has established it as a highly promising therapeutic target for cancer treatment.

SHP2 Allosteric Inhibition: Mechanisms and Clinical Progress

Structural Basis and Mechanism of Allosteric Inhibition

The development of allosteric SHP2 inhibitors represents a paradigm shift in targeting this challenging phosphatase. Unlike traditional active-site inhibitors that target the highly conserved and positively charged catalytic pocket, allosteric inhibitors bind to a tunnel-like interface formed between the N-SH2, C-SH2, and PTP domains. This binding stabilizes SHP2 in its autoinhibited conformation, simultaneously blocking both catalytic activity and scaffolding functions. The first breakthrough in this area came with the discovery of SHP099, a pyrazine-based compound identified through crystallography-guided optimization that demonstrated potent inhibition (IC~50~ = 71 nM), excellent selectivity, and oral bioavailability. SHP099 functions as a "molecular glue" that maintains the closed, inactive form of SHP2, effectively preventing its engagement with upstream activators and downstream substrates.

The allosteric tunnel site presents a more favorable binding environment compared to the catalytic pocket, with key residues including Thr108, Phe113, Arg111, Glu110, and Glu250 contributing to inhibitor binding specificity. This approach circumvents the challenges associated with the polar, conserved nature of the active site that had hampered earlier drug development efforts. Structural analyses reveal that the solvent-exposed nature of the inhibitor within the tunnel pocket allows for derivatization and optimization while maintaining binding affinity, enabling the rational design of improved analogs with enhanced pharmacological properties.

Clinical-Stage Allosteric Inhibitors and Limitations

Table 1: Clinical-Stage Allosteric SHP2 Inhibitors

| Compound | Developer | Clinical Stage | Key Characteristics | Related Combinations |

|---|---|---|---|---|

| TNO155 | Novartis | Phase I/II | First clinical-stage SHP2 inhibitor | KRAS G12C inhibitors (JDQ443) |

| RMC-4630 | Revolution Medicines | Phase I/II | Potent inhibitor of SHP2-dependent signaling | KRAS G12C inhibitors, MEK inhibitors |

| JAB-3068 | Jacobio Pharmaceuticals | Phase I/II | Demonstrated antitumor activity in solid tumors | Anti-PD-1, EGFR inhibitors |

| BBP-398 | BridgeBio Pharma | Phase I/II | Investigated in NSCLC with KRAS mutations | KRAS G12C inhibitors (sotorasib) |

| PF-07284892 | Pfizer | Phase I | Also known as RLY-1971; brain-penetrant | ROS1, TRK, and ALK inhibitors |

Several allosteric SHP2 inhibitors have advanced to clinical trials, primarily for advanced or metastatic solid tumors. These compounds generally exhibit nanomolar potency, favorable pharmacokinetic profiles, and promising antitumor activity in preclinical models. However, emerging evidence suggests limitations to allosteric inhibition, including the development of non-mutational resistance mechanisms and potentially reduced efficacy against certain SHP2 mutants. Research has demonstrated that allosteric inhibitors like SHP099 and TNO155 can suppress EphA2 phosphorylation at Ser-897 via the ERK-RSK pathway, thereby inhibiting lung cancer cell migration in vitro and early metastatic processes in vivo. Nevertheless, their effectiveness varies across cellular contexts, with TNF-α-induced ERK activation in KRAS-mutant A549 cells showing resistance to SHP2 inhibition, highlighting the context-dependent efficacy of these agents.

Targeted Protein Degradation Approaches for SHP2

PROTAC-Based Degraders: Mechanisms and Key Compounds

Proteolysis-Targeting Chimeras (PROTACs) represent an innovative therapeutic modality that harnesses the ubiquitin-proteasome system to achieve targeted protein degradation. These bifunctional molecules consist of three elements: a target protein ligand (warhead), an E3 ubiquitin ligase recruiting moiety, and a linker connecting these two components. PROTACs induce the formation of a ternary complex between the target protein and E3 ligase, leading to polyubiquitination of the target and its subsequent degradation by the proteasome. For SHP2, PROTAC development has primarily utilized allosteric inhibitors such as SHP099, TNO155, and RMC-4550 as warheads, coupled with ligands for either von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligases.

Table 2: Representative SHP2 PROTAC Degraders

| PROTAC | E3 Ligase | SHP2 Ligand | DC~50~ | Cellular Models | Key Findings |

|---|---|---|---|---|---|

| P9 | VHL | Clinical candidate analog | 35.2 ± 1.5 nM | HEK293, KYSE520 | Near-complete tumor regression in xenograft model; superior to parent inhibitor |

| D26 | VHL | Compound 5 | 2.6-6.0 nM | MV4;11, KYSE520 | First SHP2 PROTAC; 30x more potent than SHP099 in suppressing p-ERK |

| ZB-S-29 | CRBN | TNO155 | 6.02 nM | Multiple cancer lines | High degradation potency; inhibits MAPK signaling |

| SP4 | CRBN | SHP099 | Not reported | HeLa cells | 100x more potent than SHP099 in inhibiting cell growth |

| R1-5C | CRBN | RMC-4550 | Not reported | Leukemic cells | Effective in ERK1/2-dependent cancers |

Notable SHP2 PROTACs have demonstrated remarkable preclinical efficacy. For instance, compound P9 achieves efficient SHP2 degradation (DC~50~ = 35.2 ± 1.5 nM) in a concentration- and time-dependent manner through a ubiquitin- and proteasome-dependent mechanism. In a KYSE520 xenograft mouse model, P9 administration resulted in nearly complete tumor regression, attributed to robust SHP2 depletion and suppression of phospho-ERK1/2 in tumor tissue. Similarly, D26 shows significantly enhanced potency compared to conventional SHP2 inhibitors, with approximately 30-fold greater efficacy in suppressing ERK phosphorylation and cell proliferation in KYSE520 and MV4;11 cancer cell lines.

AUTAC Degraders: Exploiting the Autophagy-Lysosome Pathway

Beyond PROTAC technology, autophagy-targeting chimeras (AUTACs) provide an alternative degradation strategy that leverages the autophagy-lysosome pathway. AUTAC molecules consist of an autophagosome-recruiting ligand, a linker, and a target protein-binding ligand. These compounds induce K63-linked polyubiquitination of the target protein, marking it for degradation via autophagy. This approach offers potential advantages for degrading larger molecular complexes, aggregates, and organelles that may be inaccessible to proteasome-mediated degradation.

Research by Song et al. led to the development of SA-8, a potent SHP2-AUTAC degrader created by conjugating the allosteric inhibitor SHP099 with a microtubule-associated protein 1A/1B-light chain 3 (LC3) binding motif. SA-8 demonstrated significant antitumor activity (IC~50~ = 5.59 ± 0.82 μM) and dose-dependent SHP2 degradation (DC~50~ = 3.22 ± 0.18 μM, D~max~ = 80.47%) in HeLa cells, with the degradation mechanism dependent on the autophagy-lysosome pathway. AUTAC technology expands the arsenal of targeted degradation approaches, potentially complementing PROTAC strategies for comprehensive SHP2 targeting.

Comparative Analysis: Allosteric Inhibition vs. Targeted Degradation

Mechanistic and Efficacy Advantages of Degradation Approaches

Targeted degradation strategies offer several theoretical and demonstrated advantages over conventional inhibition for targeting SHP2 in cancer therapy:

Catalytic Nature and Sustained Effects: PROTACs operate catalytically, enabling sustained pharmacological effects even after compound removal and potentially allowing for lower dosing frequencies compared to occupancy-driven inhibitors. This characteristic stems from the event-driven nature of degradation, where a single PROTAC molecule can facilitate the degradation of multiple target protein molecules through successive ubiquitination cycles.

Elimination of Scaffolding Functions: Unlike inhibitors that primarily target enzymatic activity, degraders eliminate both catalytic and non-catalytic (scaffolding) functions of SHP2. This comprehensive targeting is particularly relevant for SHP2, which serves important scaffolding roles in facilitating signal transduction complexes independent of its phosphatase activity. Complete removal of the protein prevents these non-enzymatic oncogenic functions.

Potential to Overcome Resistance: Degradation approaches may overcome certain resistance mechanisms that emerge with allosteric inhibitors, particularly those involving protein overexpression or non-mutational adaptive responses. Studies have shown that SHP2 degradation can enhance efficacy against inhibitor-resistant cells, as demonstrated by the superior activity of D26 in combination with osimertinib against osimertinib-resistant NSCLC xenografts.

Enhanced Selectivity: The requirement for productive ternary complex formation between the target protein, PROTAC, and E3 ligase can impart enhanced selectivity compared to traditional inhibitors. This cooperative binding mechanism may enable differentiation between closely related proteins that share similar inhibitor binding sites, potentially reducing off-target effects.

Table 3: Quantitative Comparison of SHP2-Targeting Modalities

| Parameter | Allosteric Inhibitors | PROTAC Degraders | AUTAC Degraders |

|---|---|---|---|

| Primary Mechanism | Stabilize autoinhibited conformation | Induce ubiquitin-proteasome degradation | Induce autophagy-lysosome degradation |

| Potency (Representative IC~50~/DC~50~) | SHP099: 71 nM [1] | P9: 35.2 nM [2] | SA-8: 3.22 μM [1] |

| Efficacy in Cell Proliferation Assays | Variable across cell types | Superior to parent inhibitors in multiple cell lines [2] | IC~50~ = 5.59 μM in HeLa cells [1] |

| In Vivo Antitumor Efficacy | Tumor growth inhibition | Near-complete tumor regression (P9) [2] | Not yet reported |

| Effects on Scaffolding Functions | Limited impact | Complete elimination | Complete elimination |

| Clinical Status | Multiple candidates in Phase I/II trials [3] | Preclinical stage | Preclinical stage |

Practical Considerations and Limitations

Despite their promising advantages, degradation approaches present distinct challenges that must be addressed for successful clinical translation:

Molecular Weight and Drug-Likeness: The bifunctional nature of degraders typically results in higher molecular weights (>700 Da) that may challenge traditional drug-likeness paradigms, particularly regarding oral bioavailability. However, recent successes with clinical-stage PROTACs against other targets suggest this barrier may be surmountable.

Linker Optimization: The composition and length of the linker connecting target and E3 ligase ligands critically influence degradation efficacy by affecting ternary complex formation. Empirical optimization is often required, adding complexity to development campaigns.

E3 Ligase Compatibility: The choice of E3 ligase must consider tissue-specific expression, catalytic efficiency, and potential homeostatic functions. Initial SHP2 PROTACs have primarily utilized VHL or CRBN ligands, but expanding the E3 ligase toolkit may enhance tissue-specific targeting.

Bystander Effects: Potential off-target degradation due to promiscuous engagement of the E3 ligase with non-target proteins remains a theoretical concern, though current SHP2 degraders have demonstrated favorable selectivity profiles.

AUTAC Development Stage: The AUTAC platform is less mature than PROTAC technology, with currently reported degraders like SA-8 exhibiting micromolar-range potency that trails behind leading PROTAC candidates.

Experimental Protocols for Evaluating SHP2-Targeting Therapies

Assessment of SHP2 Inhibitors and Degraders In Vitro

Biochemical SHP2 phosphatase assays employ substrates such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) in the presence of activating peptides (e.g., pIRS-1) to determine inhibitor IC~50~ values. For degraders, cellular degradation potency (DC~50~) and maximum degradation (D~max~) are quantified via Western blotting followed by densitometric analysis. Treatment periods typically range from 6-24 hours to capture time-dependent degradation, with confirmation of mechanism through rescue experiments using proteasome (MG132) or autophagy (chloroquine) inhibitors.

Downstream pathway analysis evaluates functional consequences of SHP2 inhibition/degradation by monitoring phosphorylation status of key signaling nodes including ERK1/2 (T202/Y204), AKT (S473), and STAT3 (Y705) via Western blot or phospho-flow cytometry. Additionally, anti-proliferative effects are assessed using cell viability assays (MTT, CellTiter-Glo) across panel cancer cell lines representing different genetic backgrounds (e.g., KRAS mutant, EGFR mutant). Migration and invasion phenotypes can be evaluated using transwell assays following SHP2 perturbation.

In Vivo Evaluation and Mechanism Validation

Xenograft mouse models implanted with SHP2-dependent cancer cell lines (e.g., KYSE520 esophageal cancer, MV4;11 AML) serve as primary platforms for evaluating in vivo efficacy. Compounds are typically administered orally or via intraperitoneal injection, with tumor volume monitoring and eventual analysis of pharmacodynamic biomarkers in excised tumors, including SHP2 protein levels, phosphorylation status of ERK and other downstream effectors, and apoptosis markers (cleaved caspase-3).

Mechanistic validation requires demonstration of ubiquitin- and proteasome-dependence for PROTACs (or autophagy-dependence for AUTACs) through co-treatment with relevant inhibitors. Additionally, ternary complex formation between SHP2, the degrader, and E3 ligase can be confirmed through techniques such as co-immunoprecipitation or proximity-based assays. Critical to establishing the degradation pathway is the use of appropriate negative controls including mismatch PROTACs with inactive E3 ligase ligands or warheads.

Research Applications and Future Directions

SHP2 Degraders as Chemical Tools for Biological Investigation

Beyond their therapeutic potential, SHP2 degraders serve as valuable chemical tools for probing SHP2 biology. The rapid and inducible protein removal enabled by degraders facilitates acute functional studies that circumvent compensatory adaptations associated with genetic knockdown approaches. PROTAC and AUTAC molecules have been employed to dissect the relative contributions of catalytic versus scaffolding functions in SHP2-mediated signaling, revealing context-dependent roles across different cancer types. Furthermore, these tools enable investigation of phosphatase-independent SHP2 functions that may be inaccessible to inhibitor-based approaches.

Combination Therapy Strategies

Both allosteric inhibitors and degraders show promise in rational combination strategies with other targeted agents. Preclinical evidence supports combining SHP2-directed therapies with:

- KRAS G12C inhibitors (e.g., sotorasib, adagrasib) to counter adaptive resistance mechanisms

- EGFR inhibitors (e.g., osimertinib) in EGFR-mutant NSCLC to enhance depth and duration of response

- MEK inhibitors to achieve more comprehensive pathway suppression in RAS-driven cancers

- Immune checkpoint blockers to modulate the tumor microenvironment and enhance antitumor immunity

The potential superiority of degraders in combination regimens stems from their ability to more completely ablate SHP2 function, potentially delaying or preventing the emergence of resistance observed with allosteric inhibitors.

Emerging Opportunities and Development Challenges

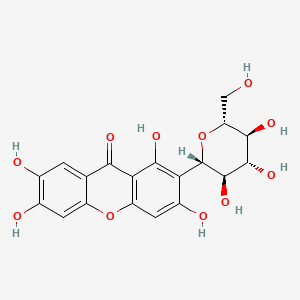

Future directions in SHP2-targeted therapy include the development of brain-penetrant compounds to address CNS metastases, exemplified by PF-07284892. Additionally, expanding the E3 ligase toolbox beyond VHL and CRBN may enable tissue-selective degradation strategies. The discovery of natural product-derived SHP2 inhibitors, particularly saponins such as polyphyllin D (IC~50~ = 15.3 μM), provides alternative chemotypes for warhead development in degrader molecules.

Remaining challenges include optimizing the therapeutic index of degraders, understanding potential resistance mechanisms to degradation itself, and developing reliable biomarkers for patient selection. As the field advances, the complementary application of allosteric inhibition and targeted degradation will likely provide a comprehensive therapeutic arsenal for addressing SHP2-driven cancers across diverse clinical contexts.

SHP2 signaling pathway and therapeutic intervention strategies.

References

SHP2 protein function in cancer and neurodegenerative diseases

SHP2 Structure and Activation Mechanisms

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase (PTP) that is ubiquitously expressed. Its structure comprises three key domains [1] [2]:

- Two Src Homology 2 (SH2) domains (N-SH2 and C-SH2): Primarily involved in protein-protein interactions and regulation.

- A Protein Tyrosine Phosphatase (PTP) domain: Contains the catalytic site.

- A C-terminal tail: Contains two key tyrosine phosphorylation sites (Y542 and Y580).

A critical feature of SHP2 is its auto-inhibited conformation in the basal state. The N-SH2 domain folds into the catalytic cleft of the PTP domain, blocking substrate access and rendering the phosphatase inactive [2] [3]. Activation occurs through major mechanisms that disrupt this auto-inhibition, summarized in the diagram below.

SHP2 in Cancer and Neurodegenerative Diseases

SHP2 is a critical node in cellular signaling and plays a dual role in various diseases. The table below contrasts its functions and therapeutic implications in cancer versus neurodegenerative diseases (NDs).

| Feature | Cancer | Neurodegenerative Diseases (NDs) |

|---|---|---|

| Primary Role | Proto-oncogene; promotes tumor progression and immune evasion [2] [4]. | Bidirectional regulator; can be neuroprotective or disease-promoting [1] [5]. |

| Key Pathogenic Mechanisms | - Sustains activation of RTK/RAS/MAPK, PI3K/AKT pathways [2].

- Remodels Tumor Microenvironment (TME) towards immunosuppression [2]. | - Modulates oxidative stress, mitochondrial dysfunction, neuroinflammation [1].

- Interacts with AD-related proteins (e.g., APP, Tau via Gab2) [1]. | | Therapeutic Goal | Inhibition to block proliferative signaling and restore anti-tumor immunity [2] [6]. | Precise modulation (inhibition or activation) to counteract specific pathological processes [1]. |

Detailed Oncogenic Mechanisms

In cancer, SHP2 facilitates signaling downstream of Receptor Tyrosine Kinases (RTKs). It is essential for the full activation of the RAS-ERK (MAPK) pathway, a key driver of cell proliferation and survival [2]. It also modulates the PI3K-AKT pathway, which promotes cell growth and inhibits apoptosis [2]. Furthermore, SHP2 remodels the tumor microenvironment by promoting the polarization of macrophages towards a pro-tumor (M2) phenotype and modulating T cell function, leading to an immunosuppressive state [2].

Bidirectional Role in Neurodegeneration

In neurodegenerative diseases, the role of SHP2 is complex and context-dependent. It can exert neuroprotective effects; for instance, it inhibits cysteine protease activity during programmed cell death, suggesting it could be a molecular "checkpoint" against NDs [1]. However, it can also play a pathogenic role. Gain-of-function mutations in SHP2 cause Noonan syndrome, which is associated with learning disabilities [1]. Its interaction with the adapter protein Gab2 places it in pathways related to Amyloid-β (Aβ) production and Tau phosphorylation, key hallmarks of Alzheimer's disease (AD) [1].

Therapeutic Targeting of SHP2

The development of SHP2-targeted therapies is a rapidly advancing field, particularly in oncology. The primary strategy has been allosteric inhibition, which stabilizes SHP2 in its auto-inhibited closed conformation. This approach offers high selectivity compared to targeting the conserved catalytic pocket [7] [3].

Representative SHP2 Inhibitors in Development

| Inhibitor Name | Type / Key Feature | Stage / Application (as per cited research) |

|---|---|---|

| SHP099 | Prototypic allosteric inhibitor | Research tool; suppresses cancer cell migration [7]. |

| TNO155 | Allosteric inhibitor | In clinical trials for solid tumors [7]. |

| JAB-3312 (Sitneprotafib) | Potent allosteric inhibitor | In clinical trials; combos with KRAS-G12C, MEK, EGFR, PD-1 inhibitors [6]. |

A major focus in oncology is combination therapy. SHP2 inhibitors can overcome resistance to other targeted agents:

- With KRASG12C inhibitors: Prevents feedback reactivation of the MAPK pathway [6].

- With EGFR or MEK inhibitors: Enhances and prolongs pathway suppression [6] [7].

- With Immune Checkpoint Blockade (anti-PD-1): Reprograms the immunosuppressive TME and promotes cytotoxic T cell function [2] [6] [8].

Key Experimental Models and Protocols

The following methodologies are foundational for investigating SHP2 function and evaluating inhibitors.

1. Assessing SHP2 Phosphatase Activity

- Purpose: To directly measure the enzymatic activity of SHP2 in response to stimuli or inhibitors.

- Protocol: Use purified SHP2 protein (full-length or PTP domain) with a colorimetric or fluorogenic substrate (e.g., pNPP). Incubate the enzyme with the substrate in a suitable buffer and measure the product generation over time. Inhibitor potency (IC50) can be determined by pre-incubating SHP2 with varying concentrations of the compound before adding the substrate [6].

2. Evaluating Pathway Modulation in Cell Lines

- Purpose: To confirm target engagement and functional effects of SHP2 manipulation in cells.

- Protocol: a. Cellular Treatment: Treat cancer cell lines (e.g., LUAD lines with EGFR, KRAS mutations) with allosteric inhibitors (SHP099, TNO155) or DMSO vehicle [7]. b. Stimulation: Stimulate cells with growth factors (EGF) or cytokines (TNF-α) [7]. c. Western Blot Analysis: Lyse cells and analyze proteins via SDS-PAGE and Western blotting. Probe for phospho-specific antibodies (e.g., p-ERK, p-AKT, p-STAT3) and total proteins to assess pathway inhibition [7]. d. Functional Assays: Couple with assays like Transwell migration to determine the impact of SHP2 inhibition on cell motility [7].

3. Protein-Protein Interaction Studies

- Purpose: To identify and validate binding partners of SHP2 (e.g., Grb2).

- Protocol: a. Co-Immunoprecipitation (Co-IP): Transfert cells with tagged SHP2 and Grb2 constructs. Immunoprecipitate one protein using a tag-specific or protein-specific antibody, and then probe the immunoprecipitate for the presence of the binding partner [3]. b. Advanced Biophysical Techniques: Use Microscale Thermophoresis (MST) or Biolayer Interferometry (BLI) with purified proteins to quantify binding affinity (Kd) and kinetics [3].

Emerging Research and Concepts

Recent studies are uncovering deeper layers of SHP2 regulation:

- pH-Sensitive Allostery: A novel computational pipeline has predicted that SHP2 is sensitive to physiological pH changes. Proton binding to specific residues can shift its conformation from closed to open, adding another regulatory dimension relevant to disease microenvironments [9].

- Phosphorylation-Independent Activation: Research shows that the adapter protein Grb2, in its monomeric state, can bind to and activate SHP2 in a phosphorylation-independent manner. This reveals a mechanism for basal, growth-factor-independent signaling that may be dysregulated in cancer [3].

The following diagram integrates SHP2 into the core signaling pathways it regulates, highlighting potential therapeutic intervention points.

References

- 1. Targeting Shp2 as a therapeutic strategy for ... - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 2. Targeting SHP2: Dual breakthroughs in colorectal cancer ... [pmc.ncbi.nlm.nih.gov]

- 3. Grb2 binding induces phosphorylation-independent ... [nature.com]

- 4. Targeting SHP2 as a therapeutic strategy for inflammatory ... [sciencedirect.com]

- 5. Targeting Shp2 as a therapeutic strategy for ... [pubmed.ncbi.nlm.nih.gov]

- 6. JAB-3312, a Potent Allosteric SHP2 Inhibitor That ... [pubmed.ncbi.nlm.nih.gov]

- 7. Allosteric SHP2 inhibitors suppress lung cancer cell ... [nature.com]

- 8. Synergistic blockade of SHP-2 and A2AR signal pathways ... [sciencedirect.com]

- 9. Computational process could condense decades of ... [phys.org]

SHP2 PROTAC Ternary Complex Formation: Mechanism and Therapeutic Development

Introduction to SHP2 Biology and PROTAC Relevance

SHP2 (Src homology 2 domain-containing phosphatase 2), encoded by the PTPN11 gene, is a cytoplasmic protein tyrosine phosphatase that plays a critical role in cell signaling transduction [1]. As the first identified oncogenic phosphatase, SHP2 functions as a crucial positive regulator in the RAS-MAPK signaling cascade downstream of multiple receptor tyrosine kinases (RTKs) [1]. SHP2 activation requires a conformational change from an auto-inhibited state to an open state, which occurs when its N-SH2 domain binds to phosphorylated tyrosine residues on signaling proteins [1].

The therapeutic significance of SHP2 stems from its dysregulation in human diseases. Germline mutations cause developmental disorders such as Noonan and LEOPARD syndromes, while somatic mutations occur in approximately 35% of juvenile myelomonocytic leukemia (JMML) cases and recurrently in myelodysplastic syndrome, acute lymphoblastic leukemia, acute myeloid leukemia, and solid tumors [1]. SHP2 also plays important roles in immune evasion and the PD-1/PD-L1 checkpoint pathway, making it an attractive target for cancer immunotherapy [2].

Structural Basis of SHP2 PROTAC Design

SHP2 Architecture and Allosteric Inhibition

SHP2 comprises four structural domains:

- Two Src homology 2 domains (N-SH2 and C-SH2)

- A catalytic protein tyrosine phosphatase (PTP) domain

- An unstructured C-terminal tail

In its basal state, SHP2 maintains an auto-inhibited conformation where the N-SH2 domain folds into the catalytic cleft of the PTP domain, physically blocking substrate access [1]. This auto-inhibition is relieved when both SH2 domains engage tyrosine-phosphorylated signaling proteins, inducing conformational opening and phosphatase activation [1].

Allosteric SHP2 inhibitors such as SHP099, RMC-4550, and related clinical candidates exploit this regulatory mechanism by binding at the interface between the N-SH2 and PTP domains, stabilizing the inactive conformation [1]. These inhibitors provide the foundational warheads for SHP2-directed PROTACs.

Rational PROTAC Design Strategy

PROTACs (Proteolysis Targeting Chimeras) are heterobifunctional molecules consisting of three elements:

- A target protein-binding ligand (warhead)

- An E3 ubiquitin ligase-recruiting ligand

- A chemical linker connecting these two components

For SHP2 PROTACs, the allosteric inhibitor region provides the warhead, with linker attachment points strategically chosen at solvent-exposed positions to minimize interference with target binding [2]. Co-crystal structures reveal that the terminal methyl group on the piperidine ring of compounds like SHP099 projects toward solvent, making it ideal for linker conjugation [2].

SHP2 PROTAC Mechanism: The heterobifunctional PROTAC molecule simultaneously binds SHP2 and an E3 ubiquitin ligase, enabling ubiquitin transfer and subsequent proteasomal degradation.

Established SHP2 PROTACs and Their Mechanisms

First-Generation SHP2 PROTACs

The pioneering SHP2 PROTAC was developed by Wang and colleagues, who conjugated the allosteric inhibitor RMC-4550 to pomalidomide (a CRBN E3 ligase recruiter) using a PEG linker [1]. This molecule demonstrated:

- Sub-micromolar degradation potency (DC₅₀) in leukemic cells

- Effective suppression of MAPK signaling

- Inhibition of cancer cell growth

- High selectivity for SHP2 degradation

Subsequent efforts explored both CRBN-based (ZB-S-29, SP4, R1-5C) and VHL-based (D26) recruiters [2]. However, these early degraders faced limitations including:

- Instability of phthalimide-based CRBN ligands in aqueous media

- Rapid hydrolysis to ring-opened inactive products

- Limited in vivo efficacy (D26 showed <20% tumor growth inhibition) [2]

Advanced SHP2 PROTAC with In Vivo Efficacy

Compound P9 represents a significant breakthrough in SHP2 PROTAC development, demonstrating robust in vivo anti-tumor activity [3] [2]. Key characteristics include:

Table 1: Quantitative Degradation Profile of SHP2 PROTAC P9

| Parameter | Value | Experimental Context |

|---|---|---|

| DC₅₀ | 35.2 ± 1.5 nM | Cellular degradation potency |

| Mechanism | E3 ligase-dependent, ubiquitin-proteasome system | Validation experiments |

| In vivo efficacy | Near-complete tumor regression | Xenograft mouse model |

| Pathway suppression | Robust SHP2 depletion and phospho-ERK1/2 suppression | Tumor tissue analysis |

| Cellular activity | Superior to parent allosteric inhibitor | Multiple cancer cell lines |

The molecular mechanism of P9-mediated degradation involves:

- Simultaneous engagement of SHP2 (via optimized allosteric inhibitor warhead) and VHL E3 ligase

- Formation of productive ternary complex with appropriate spatial orientation

- Ubiquitin transfer to surface lysine residues on SHP2

- Recognition by 26S proteasome and subsequent degradation

- Catalytic regeneration of the PROTAC molecule for multiple turnover [2]

Computational Modeling of Ternary Complexes

Accurate prediction of ternary complex geometry remains challenging but essential for rational PROTAC design. Recent benchmarking studies compare two primary computational approaches:

Table 2: Computational Methods for Ternary Complex Prediction

| Method | Approach | Strengths | Limitations |

|---|---|---|---|

| AlphaFold-3 | End-to-end deep learning | Models full complex with accessory proteins | Performance potentially inflated by non-degrader interfaces |

| PRosettaC | Rosetta-based with geometric constraints | Chemically defined anchor points; better geometric accuracy in select systems | Fails with insufficient linker sampling; misaligned predictions |

PRosettaC has demonstrated superior performance in modeling PROTAC-induced interfaces by leveraging chemically defined anchor points and extensive conformational sampling of linker geometries [4]. The incorporation of molecular dynamics simulations reveals that some static crystal structures may not represent the most favorable conformational states for ternary complex formation, highlighting the importance of protein flexibility in degrader design [4].

SHP2 PROTAC Architecture: The three-component design includes an SHP2-binding warhead, E3 ligase recruiter, and connecting linker that collectively enable ternary complex formation.

Experimental Protocols for Mechanism Validation

Degradation Assay Protocol

Western Blot Analysis:

- Treat cells with varying PROTAC concentrations (e.g., 1 nM - 10 µM) for predetermined time (typically 4-24 hours)

- Prepare cell lysates and separate proteins by SDS-PAGE

- Transfer to membranes and probe with anti-SHP2 antibodies

- Normalize to loading controls (e.g., GAPDH, actin)

- Quantify band intensity to determine DC₅₀ values

Mechanism Validation:

- Ubiquitination dependence: Co-treatment with proteasome inhibitors (MG132, bortezomib) to block degradation

- E3 ligase requirement: CRISPR/Cas9 knockout of VHL or CRBN to confirm E3 specificity

- Time-course studies: Assess degradation kinetics from 1-24 hours to establish optimal treatment duration

Ternary Complex Formation assays

Cellular Thermal Shift Assay (CETSA):

- Monitor SHP2 thermal stability changes upon PROTAC treatment

- Shifts in melting temperature indicate ligand-induced stabilization

Co-immunoprecipitation:

- Immunoprecipitate SHP2 or the recruited E3 ligase

- Detect co-precipitating proteins to confirm ternary complex formation in cells

Cellular Pathway Analysis:

- Monitor phosphorylation status of ERK1/2 (downstream MAPK signaling)

- Assess compensatory pathway activation or feedback mechanisms

Conclusion and Future Perspectives

SHP2 PROTACs represent a promising therapeutic strategy that moves beyond occupancy-driven inhibition to event-driven protein degradation. The development of degrader molecules like compound P9 demonstrates that effective in vivo SHP2 depletion is achievable with profound anti-tumor consequences [3] [2]. The mechanistic insights gained from structural studies, computational modeling, and cellular validation provide a roadmap for optimizing ternary complex formation and degradation efficiency.

Future directions in SHP2 PROTAC development should focus on:

- Expanding the repertoire of E3 ligases beyond VHL and CRBN

- Improving physicochemical properties for enhanced bioavailability

- Addressing potential resistance mechanisms through rational combination therapies

- Leveraging computational advances for predictive ternary complex modeling

References

- 1. Targeted degradation of the oncogenic phosphatase SHP2 [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor ... [mdpi.com]

- 3. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity [ncbi.nlm.nih.gov]

- 4. PRosettaC outperforms AlphaFold3 for modeling PROTAC ... [nature.com]

Comprehensive Technical Guide: Discovery and Development of Novel SHP2 Degraders

Introduction to SHP2 Biology and Therapeutic Significance

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) represents a critical node in intracellular signaling networks and has emerged as a promising therapeutic target in oncology and beyond. Encoded by the PTPN11 gene, SHP2 is a non-receptor protein tyrosine phosphatase that regulates multiple signaling cascades, including the RAS-RAF-ERK, PI3K-AKT, and JAK-STAT pathways [1]. As a positive regulator of these pathways, SHP2 plays essential roles in cell proliferation, differentiation, and survival. Its structure comprises two N-terminal Src homology 2 domains (N-SH2 and C-SH2), a catalytic protein tyrosine phosphatase (PTP) domain, and a C-terminal tail with tyrosine phosphorylation sites (Y542/Y580) [1] [2]. In its basal state, SHP2 maintains an autoinhibited conformation through intramolecular interactions between the N-SH2 domain and the PTP domain, which blocks the catalytic site and prevents substrate access [3].

The therapeutic significance of targeting SHP2 stems from its dual role in oncogenesis, functioning both in cancer cells and within the tumor microenvironment. In cancer cells, gain-of-function mutations in SHP2 (such as E76K, D61Y, and N308D) destabilize its autoinhibited conformation, leading to constitutive activation that drives tumor proliferation through hyperactivation of the RAS/MAPK pathway [1] [3]. These mutations are implicated in various malignancies, including juvenile myelomonocytic leukemia (JMML), acute myeloid leukemia (AML), and solid tumors such as lung and breast cancer [1]. Beyond its cell-autonomous functions, SHP2 also participates in immune checkpoint regulation, serving as a downstream mediator of PD-1 and CTLA-4 signaling in T-cells, thereby contributing to immunosuppression in the tumor microenvironment [4] [5]. This multifaceted involvement in both tumor proliferation and immune evasion establishes SHP2 as a high-value target for cancer therapy.

Overview of SHP2-Targeted Therapeutic Modalities

Evolution from Catalytic Inhibitors to Allosteric Compounds

The development of SHP2-targeted therapeutics has evolved through several generations, each addressing limitations of previous approaches. Initial efforts focused on catalytic site inhibitors that targeted the highly conserved and polar PTP active site. However, these early compounds suffered from poor selectivity due to the high sequence homology across PTP family catalytic domains and suboptimal physicochemical properties that limited their drug-like characteristics [4] [3]. The breakthrough came with the discovery of allosteric inhibition strategies, which leverage the natural autoinhibition mechanism of SHP2. SHP099, the first-reported allosteric inhibitor, stabilizes the closed, inactive conformation of SHP2 by binding at the interface of the N-SH2, C-SH2, and PTP domains—a region known as the "tunnel site" [4]. This approach demonstrated superior selectivity and pharmacokinetic properties compared to catalytic inhibitors, sparking the development of multiple clinical-stage allosteric inhibitors including TNO155, RMC-4630, and JAB-3312 [4] [6].

Emergence of Targeted Protein Degradation Platforms

While allosteric inhibitors represent a significant advancement, they face limitations including adaptive resistance mechanisms and the inability to completely abrogate SHP2's scaffolding functions [1]. These challenges have motivated the development of targeted protein degradation strategies that aim to eliminate SHP2 entirely from the cellular environment. Protein degraders offer several theoretical advantages over inhibition, including catalytic mode of action, ability to target both enzymatic and scaffolding functions, and potential to address drug resistance mechanisms [4]. The main degradation platforms applied to SHP2 include:

PROTACs (Proteolysis-Targeting Chimeras): These heterobifunctional molecules consist of a target-binding warhead linked to an E3 ubiquitin ligase recruiter, facilitating ubiquitination and proteasomal degradation of the target protein. While SHP2-targeting PROTACs have been reported [4], their detailed characterization falls outside the scope of this whitepaper.

AUTACs (AUTophagy-Targeting Chimeras): These molecules consist of a target-binding ligand, a linker, and an autophagosome-recruiting ligand (such as FBnG or LC3-binding motifs). AUTACs induce K63-linked polyubiquitination of targets, leading to their recognition by autophagy receptors and subsequent lysosomal degradation [4].

ATTECs (AuTophagosome-TEthering Compounds): These novel degraders directly tether the target protein to key autophagy components such as LC3, effectively hijacking the autophagy machinery for targeted degradation [7].

The rich structural and mechanistic diversity of these degradation platforms has created exciting new therapeutic possibilities for targeting SHP2 in various disease contexts.

Comprehensive Analysis of SHP2 Degrader Platforms

AUTAC Platform: SA-8 as a Case Study

The AUTAC platform represents a innovative approach to targeted protein degradation that leverages the autophagy-lysosome pathway. In a groundbreaking study, researchers developed a series of SHP2-AUTAC molecules by conjugating the allosteric inhibitor SHP099 with autophagosome-recruiting ligands, including the FBnG-HTL probe and microtubule-associated protein 1A/1B-light chain 3 (LC3) binding motif [4]. Through systematic optimization of the linker composition and attachment points, they identified SA-8 as a lead compound with potent degradation activity. Structural analysis revealed that the amino group of SHP099 provided an ideal derivatization site because both ends of the SHP099 molecule are exposed to solvent in the channel-like allosteric pocket of SHP2 [4]. This spatial configuration enabled conjugation without compromising target engagement.

The degradation efficacy and cellular activity of SA-8 were rigorously characterized through multiple experimental approaches. In HeLa cells, SA-8 demonstrated dose-dependent SHP2 degradation with a DC50 (half-maximal degradation concentration) of 3.22 ± 0.18 μM and maximal degradation (Dmax) of 80.47% ± 1.14% [4]. The degradation mechanism was confirmed to proceed through the autophagy-lysosome pathway, as evidenced by complete blockade of degradation upon treatment with lysosomal inhibitors such as chloroquine. Functionally, SA-8 exhibited significant anti-proliferative effects in HeLa cells with an IC50 of 5.59 ± 0.82 μM and dose-dependently induced apoptosis [4]. The discovery of SA-8 establishes AUTAC technology as a viable strategy for targeting SHP2 and potentially other challenging therapeutic targets.

ATTEC Platform: Compound 11n as a Case Study

The recently developed ATTEC platform represents an alternative autophagy-based degradation strategy that directly tethers target proteins to core autophagy components. In a 2025 study targeting pancreatic ductal adenocarcinoma (PDAC) harboring KRAS G12D mutations, researchers designed novel SHP2 degraders using the ATTEC approach [7]. The lead compound 11n demonstrated particularly favorable characteristics, forming hydrogen bonds with Arg111 and Glu250 residues of SHP2 to enhance interactions between SHP2 and LC3—a key protein in autophagosome formation [7]. This direct tethering mechanism bypasses the ubiquitination machinery required by AUTACs, potentially offering a more direct route to lysosomal degradation.

Compound 11n exhibited remarkable selectivity for KRAS G12D mutant cancer cells over wild-type counterparts, suggesting potential therapeutic windows in this genetically-defined cancer subtype [7]. Mechanistic studies revealed that degradation induced by 11n manipulated signaling pathways associated with cell apoptosis, metastasis, and invasion, ultimately inhibiting tumor growth in both in vitro and in vivo models [7]. The success of 11n in PDAC models is particularly significant given the historical challenges in targeting KRAS-driven cancers and the limited therapeutic options for pancreatic cancer patients. This achievement highlights the potential of autophagy-based degraders in addressing recalcitrant malignancies driven by specific genetic alterations.

Comparative Analysis of SHP2 Degraders

Table 1: Quantitative Comparison of Lead SHP2 Degrader Compounds

| Parameter | SA-8 (AUTAC) | Compound 11n (ATTEC) | Traditional Allosteric Inhibitors |

|---|---|---|---|

| Platform | AUTAC | ATTEC | Allosteric inhibition |

| Target Binding Motif | SHP099 derivative | Undisclosed | SHP099 (first-generation) |

| Recruitment Element | LC3-binding motif | LC3-binding element | N/A |

| DC50 (Degradation) | 3.22 ± 0.18 μM [4] | Not specified | N/A (inhibition only) |

| Dmax (Degradation) | 80.47% ± 1.14% [4] | Not specified | N/A (inhibition only) |

| Cellular IC50 | 5.59 ± 0.82 μM (HeLa) [4] | Selective for KRAS G12D mutant cells [7] | Varies by compound (nanomolar range) |

| Degradation Pathway | Autophagy-lysosome [4] | Autophagy-lysosome [7] | N/A |

| Key Interactions | SHP2 allosteric site | Arg111, Glu250 of SHP2 [7] | Tunnel site (N-SH2/C-SH2/PTP interface) |

| Therapeutic Evidence | In vitro (HeLa cells) [4] | In vitro and in vivo (PDAC models) [7] | Extensive in vitro and in vivo data |

Table 2: Experimental Characterization Methods for SHP2 Degraders

| Assay Type | Specific Method | Application | Key Findings |

|---|---|---|---|

| Cellular Degradation | Immunoblotting after compound treatment | Quantify SHP2 protein levels over time and concentration | Dose-dependent and time-dependent degradation [4] |

| Mechanism Studies | Inhibitor co-treatment (chloroquine, MG132) | Pathway identification | Lysosomal inhibition blocks degradation [4] |

| Cellular Viability | MTT/CTG assays | Anti-proliferative effects | IC50 determination in cancer cell lines [4] |

| Apoptosis Assay | Annexin V/PI staining | Cell death mechanism | Dose-dependent apoptosis induction [4] |

| Selectivity Profiling | Panel of cancer cell lines with different mutations | Therapeutic window assessment | Preference for KRAS G12D mutant cells [7] |